molecular formula C10H14N2O4 B10962652 Methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}acetate

Methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}acetate

Cat. No.: B10962652
M. Wt: 226.23 g/mol
InChI Key: VMRDZNHREJOESR-UHFFFAOYSA-N
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Description

Methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}acetate is an organic compound that belongs to the class of esters It features an isoxazole ring, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}acetate typically involves the reaction of 3-ethyl-5-methyl-4-isoxazolecarboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. The use of catalysts, such as palladium or copper, can also enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The ester group can also undergo hydrolysis, releasing active metabolites that exert their effects through different pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}acetate is unique due to its specific structural features, such as the presence of both an isoxazole ring and an ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

methyl 2-[(3-ethyl-5-methyl-1,2-oxazole-4-carbonyl)amino]acetate

InChI

InChI=1S/C10H14N2O4/c1-4-7-9(6(2)16-12-7)10(14)11-5-8(13)15-3/h4-5H2,1-3H3,(H,11,14)

InChI Key

VMRDZNHREJOESR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1C(=O)NCC(=O)OC)C

Origin of Product

United States

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